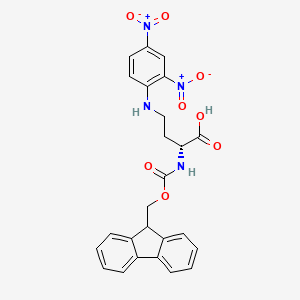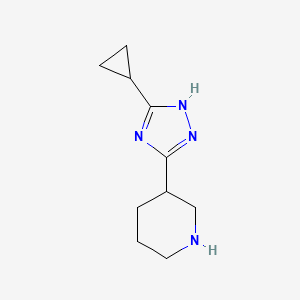
3-(5-シクロプロピル-1H-1,2,4-トリアゾール-3-イル)ピペリジン
概要
説明
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a piperidine moiety
科学的研究の応用
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials with specific properties
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to act as inhibitors of aromatase , suggesting that 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine may have a similar target.
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the activity of the target enzyme.
Biochemical Pathways
Similar compounds have been reported to inhibit the biosynthesis of gibberellin , suggesting that 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine may have a similar effect.
生化学分析
Biochemical Properties
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the enzyme’s active site .
Cellular Effects
The effects of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic intermediates and end products, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins .
Subcellular Localization
The subcellular localization of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl group and the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The cyclopropyl group can be introduced via cyclopropanation reactions, and the piperidine moiety can be attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
類似化合物との比較
Similar Compounds
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but lacks the piperidine moiety.
1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-ylmethanamine: Contains a methoxybenzyl group instead of a cyclopropyl group.
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine: Features an oxadiazole ring instead of a triazole ring.
Uniqueness
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the cyclopropyl group, triazole ring, and piperidine moiety, which together confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
特性
IUPAC Name |
3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSQAMYBYWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)

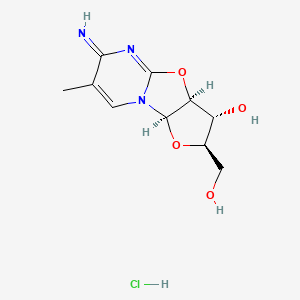
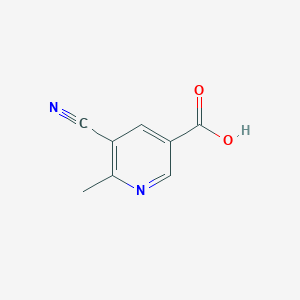
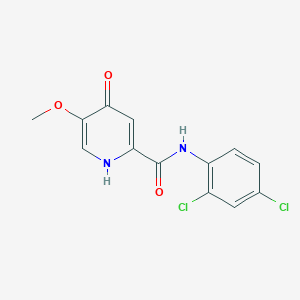
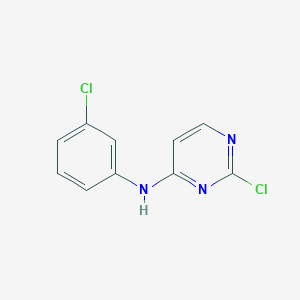
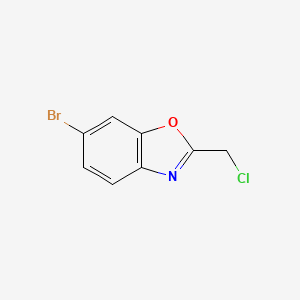
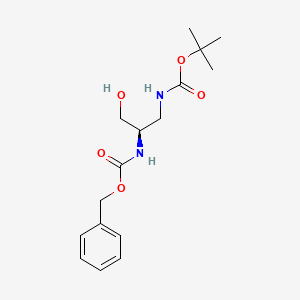


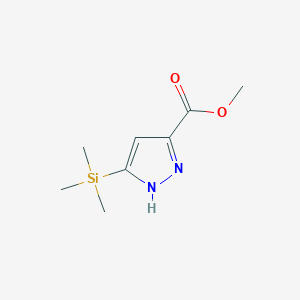
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
